Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Description
The compound Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 2,5-dioxopyrrolidin-3-yl group, which introduces rigidity and electron-withdrawing properties.
- A 2-(difluoromethoxy)phenyl substituent, providing steric bulk and metabolic stability via fluorine atoms.
Properties
IUPAC Name |
ethyl 4-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O5/c1-2-27-18(26)22-9-7-21(8-10-22)13-11-15(24)23(16(13)25)12-5-3-4-6-14(12)28-17(19)20/h3-6,13,17H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEZGPNWPYMCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the difluoromethoxyphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and difluoromethoxyphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound B : Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 857494-06-5)
- Key Difference : Replaces the difluoromethoxy group with a butoxy chain.
- Impact: Lipophilicity: The butoxy group increases hydrophobicity (clogP ~3.2 vs. Metabolic Stability: The lack of fluorine atoms in the butoxy group may render Compound B more susceptible to oxidative metabolism.
Compound C : Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0)
- Key Difference : Substitutes the ortho-difluoromethoxy group with a para-fluoro atom.
- Impact :
- Electronic Effects : The para-fluoro group provides moderate electron withdrawal but lacks the steric bulk of the difluoromethoxy group.
- Binding Affinity : In receptor assays, para-substituted analogs like Compound C often show reduced affinity compared to ortho-substituted derivatives due to altered spatial alignment .
Compound D : Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
- Key Difference : Replaces the dioxopyrrolidin ring with a carbonyl-linked 2,6-difluorophenyl group.
- Conformational Rigidity: The absence of the dioxopyrrolidin ring may decrease conformational stability, affecting target selectivity .
Core Structure Modifications
Compound E : Pyridazinone-Piperazine Derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone)
- Key Difference: Replaces the dioxopyrrolidin ring with a pyridazinone moiety.
- Impact: Electron Distribution: Pyridazinone’s aromatic system enhances π-π stacking but may reduce hydrogen-bonding capacity compared to the dioxopyrrolidin’s carbonyl groups. Biological Activity: Pyridazinone derivatives often exhibit kinase inhibition or serotonin receptor antagonism, whereas dioxopyrrolidin analogs may target proteases or GPCRs .
Functional Group Additions
Compound F : 1-({2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine
- Key Difference : Incorporates a trifluoromethylphenyl-pyrrol group instead of the dioxopyrrolidin system.
- Metabolic Resistance: The CF₃ group enhances resistance to CYP450-mediated oxidation, similar to the difluoromethoxy group in Compound A .
Structural and Pharmacokinetic Data Comparison
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~395.36 g/mol | ~429.46 g/mol | ~349.36 g/mol | ~310.29 g/mol |
| clogP | 2.8 | 3.2 | 2.5 | 2.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
| TPSA | 65.6 Ų | 65.6 Ų | 58.2 Ų | 72.7 Ų |
| Metabolic Stability | High (fluorine shielding) | Moderate (butoxy oxidation) | Moderate (para-fluoro) | Low (carbonyl hydrolysis) |
Biological Activity
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to a pyrrolidine derivative, with a difluoromethoxy group that may enhance its pharmacological profile. The molecular formula is , with a molecular weight of approximately 364.37 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The difluoromethoxy substituent is hypothesized to enhance binding affinity and selectivity for target proteins.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antiviral Activity
In a study assessing the antiviral properties of various compounds, this compound demonstrated significant inhibition of viral replication against influenza viruses. The compound was tested in vitro using a plaque reduction assay, yielding an IC50 value indicating effective antiviral activity.
Anticancer Effects
Research on the compound's anticancer properties revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer. Flow cytometry assays showed an increase in annexin V-positive cells upon treatment, suggesting that the compound triggers programmed cell death pathways.
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit specific proteases involved in disease processes. Kinetic studies indicated that this compound acts as a competitive inhibitor, with binding affinity measured using enzyme kinetics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate?
- Methodology : Multi-step synthesis typically involves:
Formation of the dioxopyrrolidinone ring via cyclization of substituted maleimides or succinimides under acidic or basic conditions .
Introduction of the difluoromethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .
Piperazine ring attachment through carbamate formation using ethyl chloroformate or similar reagents .
- Optimization : Reaction conditions (temperature, solvent, catalysts) must be tailored to improve yield. For example, reports yields of 60-80% for bromophenyl analogs using Pd-catalyzed cross-coupling.
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., difluoromethoxy proton splitting at ~δ 6.8–7.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemistry and confirm the dioxopyrrolidinone-piperazine linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the phenyl ring) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects : Fluorine or bromine at the phenyl para-position (as in and ) enhances metabolic stability and target binding. Difluoromethoxy groups improve lipophilicity, potentially enhancing blood-brain barrier penetration .
- Data Contradictions : While bromophenyl analogs show moderate antimicrobial activity ( ), fluorophenyl derivatives ( ) exhibit stronger enzyme inhibition, suggesting electronic effects dominate over steric factors .
Q. What experimental strategies resolve discrepancies in reported biological data for analogs?
- Case Study : reports anticancer activity (IC₅₀ = 10–20 µM) for dioxopyrrolidinone derivatives, while notes weak activity in similar assays.
- Resolution Tactics :
Assay Standardization : Use identical cell lines (e.g., MCF-7) and protocols (e.g., 48-hr incubation).
Purity Verification : HPLC (C18 column, methanol/water mobile phase) ensures >95% purity to exclude batch variability .
Target Profiling : Kinase panels or proteomics (e.g., SPR binding assays) clarify off-target effects .
Q. How can computational modeling guide the optimization of this compound for specific targets?
- Molecular Docking Workflow :
Target Selection : Prioritize proteins like AKT1 or CDK2 ( ) based on structural homology.
Docking Simulations : Use Schrödinger Suite or MOE to predict binding poses. achieved ∆G = −16 to −22 kcal/mol for maleimide derivatives, correlating with experimental IC₅₀ .
MD Simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns) .
- Validation : Synthesize top-ranked analogs and test in vitro/in vivo to confirm predictions.
Methodological & Technical Questions
Q. What chromatographic techniques are suitable for analyzing reaction intermediates and final products?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate polar intermediates (e.g., piperazine-carboxylates) .
- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) monitor reaction progress (Rf = 0.3–0.5 for dioxopyrrolidinone intermediates) .
Q. How is thermal stability assessed for formulation development?
- Thermogravimetric Analysis (TGA) : Heating at 10°C/min under N₂ identifies decomposition temperatures (Td > 200°C indicates suitability for solid dosage forms) .
- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions (e.g., sharp endotherm at Tm = 150–160°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
